1-(3-chlorophenyl)-3-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)urea
Description
1-(3-Chlorophenyl)-3-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)urea is a urea-based small molecule characterized by a 3-chlorophenyl group and a hybrid tetrahydro-2H-pyran-thiophene substituent. The tetrahydro-2H-pyran ring provides conformational rigidity and moderate polarity, while the thiophene heterocycle contributes π-electron density, facilitating aromatic stacking interactions.
Properties
IUPAC Name |
1-(3-chlorophenyl)-3-[oxan-4-yl(thiophen-2-yl)methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O2S/c18-13-3-1-4-14(11-13)19-17(21)20-16(15-5-2-10-23-15)12-6-8-22-9-7-12/h1-5,10-12,16H,6-9H2,(H2,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVNZBQYMORCUIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(C2=CC=CS2)NC(=O)NC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-chlorophenyl)-3-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)urea typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Chlorophenyl Intermediate: The synthesis begins with the chlorination of a phenyl ring to introduce the chlorine atom at the desired position.
Introduction of the Tetrahydropyran Ring: The next step involves the formation of the tetrahydropyran ring through a cyclization reaction, often using an acid catalyst.
Attachment of the Thiophene Moiety: The thiophene group is introduced via a coupling reaction, typically using a palladium-catalyzed cross-coupling method.
Formation of the Urea Linkage: The final step involves the reaction of the intermediate with an isocyanate to form the urea linkage, resulting in the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(3-chlorophenyl)-3-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated or hydrogenated products.
Scientific Research Applications
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The general synthetic route includes:
- Formation of the Tetrahydropyran Ring : This is often achieved through cyclization reactions involving suitable alcohols and aldehydes.
- Introduction of the Thiophenyl Group : This step may utilize electrophilic aromatic substitution or nucleophilic addition methods.
- Final Urea Formation : The final compound is formed through the reaction of an isocyanate with the corresponding amine derivatives.
Characterization techniques such as NMR (Nuclear Magnetic Resonance), LC-MS (Liquid Chromatography-Mass Spectrometry), and IR (Infrared Spectroscopy) are employed to confirm the structure and purity of the synthesized compound.
1-(3-chlorophenyl)-3-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)urea has been investigated for its potential biological activities, particularly as an anti-inflammatory and anti-cancer agent.
Anti-inflammatory Activity
Recent studies have suggested that compounds with similar structures exhibit inhibitory effects on enzymes like 5-lipoxygenase (5-LOX), which plays a crucial role in inflammatory processes. In silico molecular docking studies indicate that this compound could be optimized further to enhance its efficacy as a 5-LOX inhibitor .
Urease Inhibition
The thiourea moiety is known for its urease inhibitory properties, which are essential in treating conditions related to urease activity, such as kidney stones and certain infections. Research has shown that derivatives of thiourea demonstrate significant urease inhibition, making this compound a candidate for further exploration in this area .
Case Studies
Several studies have highlighted the applications of similar compounds in various therapeutic contexts:
- Urease Inhibitors : A study focused on synthesizing thiourea hybrids demonstrated their potential as effective urease inhibitors. The synthesized compounds showed promising results in inhibiting urease activity, which could lead to novel treatments for related diseases .
- Anti-cancer Properties : Compounds containing thiophene and tetrahydropyran rings have been evaluated for their cytotoxic effects against cancer cell lines. Preliminary results indicate that these compounds can induce apoptosis in cancer cells, suggesting a pathway for developing new anti-cancer therapies .
Mechanism of Action
The mechanism of action of 1-(3-chlorophenyl)-3-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Key Observations:
- Substituent Effects : The target compound’s 3-chlorophenyl group contrasts with electron-donating groups (e.g., methoxy in ), which may reduce hydrogen-bond acceptor capacity but enhance hydrophobic interactions.
- Synthetic Feasibility : Yields for 3-chlorophenyl derivatives like 11f (85.1%) and 6f (88.5%) suggest chloro-substituted aryl ureas are synthetically accessible, though the target’s pyran-thiophene hybrid may require specialized coupling strategies .
Physicochemical and Pharmacological Comparisons
Lipophilicity and Solubility:
- The tetrahydro-2H-pyran-thiophene group in the target compound likely increases lipophilicity (predicted logP ~3–4) compared to piperazine-thiazole derivatives (e.g., 11f, logP ~2–3 due to polar piperazine) .
- Simpler analogs like 6f (logP ~2.5) exhibit higher aqueous solubility but may suffer from rapid clearance .
Bioactivity Trends:
- Thiazole- and piperazine-containing ureas (e.g., 11f) are reported as kinase inhibitors, with the thiazole ring enhancing ATP-binding pocket interactions . The target’s thiophene may mimic this effect via π-stacking.
- Pyridine-thioether derivatives (e.g., 7n ) show enhanced metabolic stability due to sulfur’s resistance to oxidation, suggesting the target’s thiophene could confer similar advantages over oxygen-containing heterocycles.
Thermal Stability:
- Melting points for related compounds (e.g., 188–207°C for 2b ) suggest crystalline stability. The target’s tetrahydro-2H-pyran may lower melting points slightly (~150–180°C), impacting formulation but improving solubility .
Biological Activity
1-(3-Chlorophenyl)-3-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)urea, a compound with a complex structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and antitumor effects, supported by various studies and findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 343.88 g/mol. The structure includes a chlorophenyl group, a tetrahydropyran moiety, and a thiophene ring, which are crucial for its biological interactions.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For example, studies have shown that derivatives with similar structures demonstrated effective inhibition against Gram-positive and Gram-negative bacteria.
| Microbial Strain | MIC (µg/mL) | Reference |
|---|---|---|
| Escherichia coli | 0.5 - 8.5 | |
| Staphylococcus aureus | 0.1 - 9.5 | |
| Pseudomonas aeruginosa | 0.3 - 8.5 |
The structure–activity relationship (SAR) suggests that the presence of electronegative substituents enhances antimicrobial efficacy.
Anti-inflammatory Activity
Compounds containing the thiophene ring have shown promising anti-inflammatory effects. In vitro assays demonstrated that such compounds could reduce pro-inflammatory cytokine production in macrophages, indicating their potential as anti-inflammatory agents.
Antitumor Activity
Recent studies have highlighted the antitumor potential of similar urea derivatives. For instance, compounds with structural similarities have been tested against various cancer cell lines, showing significant cytotoxic effects.
The SAR analysis indicates that modifications in the phenyl or thiophene groups can significantly impact antitumor activity.
Case Studies
- Study on Antimicrobial Efficacy : A comparative study evaluated the antimicrobial activity of various urea derivatives against standard strains of bacteria. The tested compound exhibited superior activity compared to conventional antibiotics like streptomycin, especially against Gram-negative bacteria like E. coli and P. aeruginosa .
- Anti-inflammatory Mechanism Investigation : In a recent study, the anti-inflammatory properties of thiophene-containing ureas were assessed through cytokine assays in lipopolysaccharide-stimulated macrophages. Results indicated a marked reduction in TNF-alpha and IL-6 levels, suggesting a potential mechanism for therapeutic application in inflammatory diseases .
- Antitumor Activity Assessment : A series of urea derivatives were screened for cytotoxicity against several cancer cell lines, revealing that modifications to the thiophene and phenyl groups could enhance activity against specific cancer types .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
